molecular formula C22H19N3O4 B5046086 5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5046086
M. Wt: 389.4 g/mol
InChI Key: CWMDOQDVMIZCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features an indole core structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the indole moiety, combined with the diazinane trione structure, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The phenoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate phenoxyethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction can produce dihydroindole derivatives.

Scientific Research Applications

5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its structural features suggest potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The diazinane trione structure may interact with nucleophilic sites in biological molecules, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.

Uniqueness

5-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of an indole core with a diazinane trione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-14-6-2-5-9-19(14)29-11-10-25-13-15(16-7-3-4-8-18(16)25)12-17-20(26)23-22(28)24-21(17)27/h2-9,12-13H,10-11H2,1H3,(H2,23,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMDOQDVMIZCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.